molecular formula C14H11N3O4 B6088539 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6088539
M. Wt: 285.25 g/mol
InChI Key: AQDIYEOWALMLDB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as FMP, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a plant growth regulator and insecticide. In material science, 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a precursor for the synthesis of various organic materials.

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to bind to the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has antioxidant and anti-inflammatory properties. 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. In animal studies, 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function and reduce the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high purity and stability. 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be easily synthesized and purified, which makes it a reliable compound for research. However, one limitation of using 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a plant growth regulator and insecticide. Additionally, more studies are needed to fully understand the mechanism of action of 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 2-acetyl-1,3-cyclohexanedione, pyrrole, and furfural in the presence of ammonium acetate as a catalyst. The reaction takes place in ethanol under reflux conditions for several hours. The product is then purified using column chromatography to obtain pure 1-(2-furylmethyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione.

properties

IUPAC Name

1-(furan-2-ylmethyl)-6-hydroxy-5-[(E)-pyrrol-2-ylidenemethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-12-11(7-9-3-1-5-15-9)13(19)17(14(20)16-12)8-10-4-2-6-21-10/h1-7,19H,8H2,(H,16,18,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIYEOWALMLDB-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C(N(C(=O)NC2=O)CC3=CC=CO3)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C/C(=C\C2=C(N(C(=O)NC2=O)CC3=CC=CO3)O)/N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(furan-2-ylmethyl)-5-(1H-pyrrol-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.